molecular formula C12H16O2 B14139486 2-Hexylcyclohexa-2,5-diene-1,4-dione CAS No. 4197-73-3

2-Hexylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14139486
CAS No.: 4197-73-3
M. Wt: 192.25 g/mol
InChI Key: FPNBTZLQYJXISJ-UHFFFAOYSA-N
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Description

2-Hexylcyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of quinones. Quinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promising results in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with a hexyl group. One common method is the Friedel-Crafts alkylation, where cyclohexa-2,5-diene-1,4-dione is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of hexyl-substituted benzoquinones.

    Reduction: Formation of hexyl-substituted hydroquinones.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hexylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components leading to apoptosis. The compound induces the generation of reactive oxygen species (ROS), which in turn activates caspases and leads to the cleavage of poly (ADP-ribose) polymerase (PARP) protein . This cascade of events results in programmed cell death, making it effective against cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
  • 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione

Uniqueness

2-Hexylcyclohexa-2,5-diene-1,4-dione stands out due to its specific hexyl substitution, which enhances its bioactivity compared to other similar compounds. The presence of the hexyl group increases its hydrophobicity, allowing better interaction with cellular membranes and enhancing its cytotoxic effects .

Properties

CAS No.

4197-73-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-hexylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-6-10-9-11(13)7-8-12(10)14/h7-9H,2-6H2,1H3

InChI Key

FPNBTZLQYJXISJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=O)C=CC1=O

Origin of Product

United States

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